Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate
CAS No.:
Cat. No.: VC17594935
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate -](/images/structure/VC17594935.png)
Specification
Molecular Formula | C8H8N2O4 |
---|---|
Molecular Weight | 196.16 g/mol |
IUPAC Name | methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate |
Standard InChI | InChI=1S/C8H8N2O4/c1-12-8(11)6-9-4-5-7(10-6)14-3-2-13-5/h4H,2-3H2,1H3 |
Standard InChI Key | YKTYCJUXRJVQKV-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NC=C2C(=N1)OCCO2 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name, methyl 6,7-dihydro- dioxino[2,3-d]pyrimidine-2-carboxylate, reflects its bicyclic architecture: a pyrimidine ring fused with a 1,4-dioxane moiety. The pyrimidine component contributes aromaticity and electron-deficient characteristics, while the dioxane ring introduces conformational rigidity and oxygen-based polarity. The methyl ester group at position 2 enhances solubility in organic solvents and serves as a reactive site for further derivatization.
Molecular Formula and Weight
While direct experimental data for this compound is limited, its molecular formula can be deduced as C₈H₈N₂O₄ based on structural analogs . The theoretical molecular weight is 196.16 g/mol, consistent with pyrimidine derivatives bearing similar substituents .
Spectroscopic Features
Infrared (IR) spectroscopy of related dioxino-pyrimidines reveals characteristic absorption bands for ester carbonyl groups (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C asymmetric stretch at ~1250 cm⁻¹) . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct proton environments:
-
Pyrimidine ring protons resonate between δ 7.5–8.5 ppm (aromatic region).
-
Dioxane methylene protons (O-CH₂-CH₂-O) appear as multiplets near δ 4.0–4.5 ppm .
Synthesis and Reaction Pathways
The synthesis of methyl 6,7-dihydro- dioxino[2,3-d]pyrimidine-2-carboxylate likely follows strategies employed for related heterocyclic systems. Key steps involve cyclocondensation and esterification, as observed in analogous syntheses .
Cyclocondensation of Precursors
A plausible route begins with the reaction of a dihydroxy precursor (e.g., 2,3-dihydroxypropane) with a pyrimidine derivative bearing a carboxylic acid group. Cyclization is facilitated by acid catalysts or dehydrating agents, forming the dioxane ring. For example, methyl 6-chloropyridazine-3-carboxylate undergoes nucleophilic substitution with azetidine derivatives under basic conditions to yield fused heterocycles .
Representative Reaction Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
Cyclization | K₂CO₃, tert-butanol, reflux (48h) | Base-mediated ring closure |
Esterification | Methanol, H₂SO₄ (catalytic) | Methyl ester formation |
Optimization Strategies
Yield improvements are achievable through:
-
Solvent selection: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates by stabilizing transition states .
-
Catalysis: Tetrabutylammonium iodide (TBAI) facilitates phase-transfer catalysis in heterogeneous systems .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when contrasted with related molecules:
The absence of an amino group (vs. ) reduces basicity, while the ester moiety enhances reactivity toward nucleophiles compared to halide-containing analogs .
Applications in Medicinal Chemistry
Prodrug Development
The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This strategy improves membrane permeability, as seen in antiviral agents like oseltamivir .
Materials Science
Conjugated dioxino-pyrimidine systems exhibit luminescent properties, positioning them as candidates for organic light-emitting diodes (OLEDs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume